PTP Inhibitor IV
Overview
Description
PTP Inhibitor IV is a complex organic compound with the molecular formula C26H26F6N2O4S2 . It is characterized by the presence of trifluoromethyl and sulfonamide groups, which contribute to its unique chemical properties.
Mechanism of Action
Target of Action
PTP Inhibitor IV, also known as “1,1,1-trifluoro-N-[4-[2-[4-[2-[4-(trifluoromethylsulfonylamino)phenyl]propan-2-yl]phenyl]propan-2-yl]phenyl]methanesulfonamide”, primarily targets Protein Tyrosine Phosphatases (PTPs) . PTPs are a family of enzymes that remove phosphate groups from proteins, playing a crucial role in regulating cellular processes .
Mode of Action
This compound acts as a potent, reversible, competitive, and active-site directed inhibitor of PTPs . It interacts with the active sites of PTPs, inhibiting their phosphatase activity . This inhibition disrupts the normal function of PTPs, leading to changes in cellular signaling pathways .
Biochemical Pathways
The inhibition of PTPs by this compound affects several biochemical pathways. PTPs play a significant role in signaling cascades and cellular processes like cell growth, proliferation, differentiation, migration, metabolism, and survival . Therefore, the inhibition of PTPs can have profound effects on these pathways and their downstream effects .
Result of Action
The inhibition of PTPs by this compound can lead to various molecular and cellular effects. For instance, it can enhance the activation of primary T cells and stimulate their production of pro-inflammatory cytokines . Additionally, it can increase the sensitivity of tumor cells to immunotherapy .
Biochemical Analysis
Biochemical Properties
PTP Inhibitor IV interacts with various enzymes and proteins, particularly protein tyrosine phosphatases (PTPs). It acts as a potent, reversible, competitive, and active-site directed inhibitor of PTPs . The compound has been shown to inhibit several PTPs, including SHP-2, PTP1B, PTP-ε, PTP-Meg-2, PTP-ς, PTP-β, and PTP-µ .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to enhance the tyrosine phosphorylation of VEGFR2 and Tie2, correlating with augmentation of VEGF and angiopoietin 1 mediated EC survival and migration .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as a competitive inhibitor, binding to the active site of PTPs and preventing the dephosphorylation of oncogenic kinases .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings. For instance, studies have shown that the use of this compound can lead to smaller infarct size and better cardiac function in myocardial I/R injury models .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . For instance, whole-body and tissue-specific PTP1B-knockout mice showed improvement in adiposity, insulin resistance, and glucose tolerance when treated with this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For instance, it has been shown to play a role in the regulation of metabolic pathways in whole-body PTP1B-knockout mice .
Transport and Distribution
Given its role as a PTP inhibitor, it is likely that it interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is known that PTPs, which this compound targets, can be found in various subcellular compartments
Preparation Methods
The synthesis of PTP Inhibitor IV involves multiple steps. One common method involves the reaction of trifluoromethanesulfonyl fluoride with an appropriate amine under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process. The reaction is carried out at low temperatures to ensure the stability of the intermediate products .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including substitution and addition reactions. For instance, it can react with bromoacetonitrile to form N-(cyanomethyl)-1,1,1-trifluoro-N-phenylmethanesulfonamide . Common reagents used in these reactions include sodium azide and potassium carbonate. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
PTP Inhibitor IV has several scientific research applications. It is used as a strong electron-withdrawing p-type dopant in carbon nanotubes . Additionally, it serves as a reactant in the synthesis of various organic compounds, including amphoteric alpha-boryl aldehydes and enantioselective synthesis of core ring skeletons of leucosceptroids . Its unique chemical properties make it valuable in medicinal chemistry, particularly in the synthesis of monoamine reuptake inhibitors .
Comparison with Similar Compounds
Similar compounds to PTP Inhibitor IV include N-phenyl-bis(trifluoromethanesulfonimide) and 1,1,1-trifluoro-N-phenyl-N-(1H-tetrazol-5-ylmethyl)methanesulfonamide . These compounds share similar structural features, such as the presence of trifluoromethyl and sulfonamide groups. this compound is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
1,1,1-trifluoro-N-[4-[2-[4-[2-[4-(trifluoromethylsulfonylamino)phenyl]propan-2-yl]phenyl]propan-2-yl]phenyl]methanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26F6N2O4S2/c1-23(2,19-9-13-21(14-10-19)33-39(35,36)25(27,28)29)17-5-7-18(8-6-17)24(3,4)20-11-15-22(16-12-20)34-40(37,38)26(30,31)32/h5-16,33-34H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNAVYMNAQDLHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)NS(=O)(=O)C(F)(F)F)C3=CC=C(C=C3)NS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26F6N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80880069 | |
Record name | N,N'-[1,4-Phenylenebis[(1-methylethylidene)-4,1-phenylene]]bis[1,1,1-trifluoromethanesulfonamide] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80880069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
608.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
329317-98-8 | |
Record name | N,N'-[1,4-Phenylenebis[(1-methylethylidene)-4,1-phenylene]]bis[1,1,1-trifluoromethanesulfonamide] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80880069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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